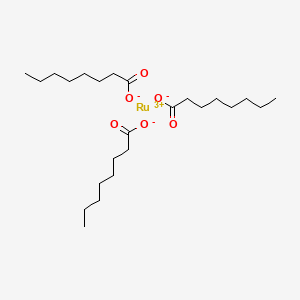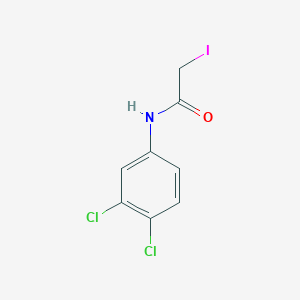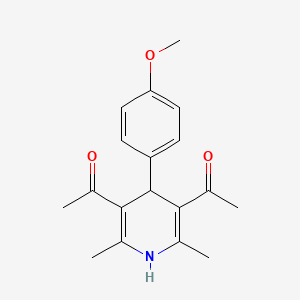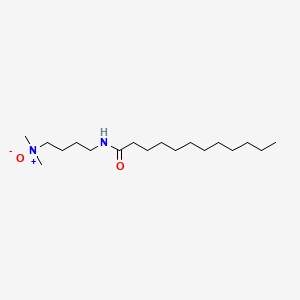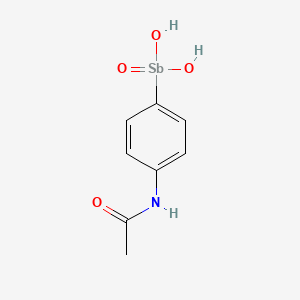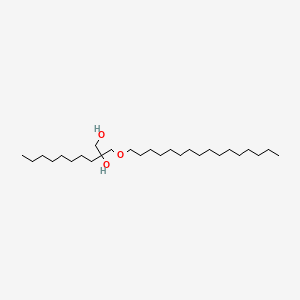
2-(Hexadecyloxymethyl)-1,2-decanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of lipid membranes due to its hydrophobic nature.
Industry: It is used as an emulsifier and stabilizer in various industrial processes
作用机制
The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .
相似化合物的比较
Similar Compounds
Hexadecanol: A long-chain alcohol that shares similar hydrophobic properties.
Decanediol: A diol with a shorter alkyl chain.
Glyceryl monostearate: An emulsifier with similar applications in industry
Uniqueness
What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
属性
CAS 编号 |
128723-56-8 |
|---|---|
分子式 |
C27H56O3 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
2-(hexadecoxymethyl)decane-1,2-diol |
InChI |
InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3 |
InChI 键 |
JCZLLEQBZHUTJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


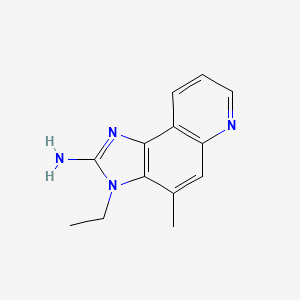
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
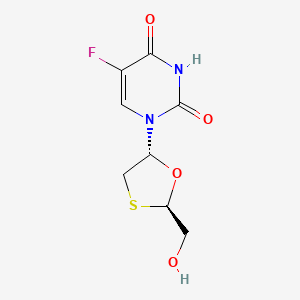

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
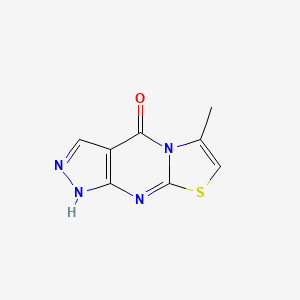
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
